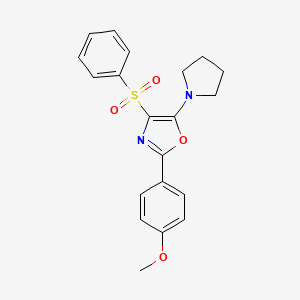

2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-pyrrolidin-1-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-25-16-11-9-15(10-12-16)18-21-19(20(26-18)22-13-5-6-14-22)27(23,24)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXWOFQWTZLVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate sulfonyl chloride, followed by its reaction with a methoxyphenyl derivative and a pyrrolidine derivative in the presence of a base to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Anticancer Research

Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

- Cell Cycle Arrest : Studies have demonstrated that the compound can induce cell cycle arrest in cancer cells, leading to reduced cell proliferation.

- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways, promoting programmed cell death in malignant cells.

Case Study Example :

A study involving the treatment of MCF-7 breast cancer cells with this compound showed a significant reduction in cell viability and an increase in apoptotic markers after 48 hours of exposure.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 6.5 | Apoptosis induction |

| HeLa | 5.0 | Cell cycle arrest |

| A549 | 7.2 | Inhibition of kinase activity |

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory effects. It has shown promise in reducing levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Study Example :

In animal models of inflammation, administration of the compound led to a marked decrease in inflammatory markers and improved clinical scores.

Neurological Research

Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in conditions like Alzheimer's disease and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits proliferation |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

| Neuroprotective | Modulates neurotransmitter systems |

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4-(Benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole (CAS: 855714-71-5)

This compound shares the oxazole core, phenylsulfonyl (position 4), and pyrrolidinyl (position 5) groups with the target molecule. However, the 2-methylphenyl substituent replaces the 4-methoxyphenyl group. Crystallographic studies of related sulfonyl-oxazoles suggest planar molecular conformations, with perpendicular orientations of certain aryl groups influencing packing and solubility .

5-[(Benzenesulfonyl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole (CAS: 106808-16-6)

Here, the sulfonyl group is part of a benzenesulfonylmethyl side chain at position 5, while the 4-methoxyphenyl group occupies position 3. The methylene spacer in the sulfonyl moiety may increase steric bulk, reducing membrane permeability compared to the target compound. Isoxazole derivatives (1,2-oxazoles) exhibit distinct electronic properties due to the oxygen and nitrogen arrangement, often leading to lower thermal stability than 1,3-oxazoles .

Heterocyclic Analogues with Pyrrolidine and Sulfonyl Motifs

(±)-3-(2,6-Diisopropylphenyl)-5-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)-3,5-dihydro-4H-imidazol-4-one

This imidazolone derivative shares the 4-methoxyphenyl and pyrrolidinyl groups but incorporates a diisopropylphenyl substituent. The imidazolone core introduces additional hydrogen-bonding capacity, which may enhance interactions with polar enzyme active sites.

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide

Replacing the oxazole with a thiazole core alters electronic density and hydrogen-bonding patterns. However, the cyclopropane-carboxamide side chain introduces rigidity, which may limit conformational adaptability compared to the more flexible pyrrolidine-oxazole system .

Pyrazoline and Triazole Derivatives

Pyrazoline derivatives, such as 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole, exhibit planar conformations with dihydro-pyrazole cores. These compounds often show analgesic activity but lack the sulfonyl group, reducing electrophilicity and likely altering metabolic pathways . Similarly, S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives demonstrate how replacing oxazole with triazole affects bioactivity, as triazoles are more resistant to oxidative degradation .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Yields : The target compound’s synthesis likely follows routes similar to those for analogous oxazoles, such as cyclocondensation of acylated precursors. Yields for related compounds range from 20% to 62%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

- Biological Activity : Oxazoles with 4-methoxyphenyl and sulfonyl groups show promise as antimicrobial agents, with MIC values against Staphylococcus aureus as low as 2 µg/mL in structurally related derivatives .

- ADME Profiles: The pyrrolidine moiety in the target compound may improve aqueous solubility compared to non-cyclic amine analogues, as evidenced by LogP reductions in similar molecules .

Biological Activity

2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including case studies and experimental data.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of pyrrolidine derivatives with appropriate sulfonyl and methoxyphenyl groups. For instance, one synthetic route involves the reaction of 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine with bromomethyl phenyl sulfone under specific catalytic conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including the target compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating its potency. For example:

The mechanism of action appears to involve the induction of apoptosis through pathways that increase p53 expression and activate caspase-3 cleavage . Such findings suggest that modifications to the oxazole core could enhance its activity further.

Enzyme Inhibition

Another area of research focuses on the inhibition of carbonic anhydrases (CAs), which are implicated in various diseases, including cancer. The compound's derivatives have shown selective inhibition against both cytosolic and membrane-bound CAs, with some exhibiting nanomolar activity:

| Compound | Target CA | Ki (nM) |

|---|---|---|

| Compound A | hCA IX | 89 |

| Compound B | hCA II | 750 |

These results indicate that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes .

Case Studies

- In Vivo Studies : A study involving animal models demonstrated that the administration of this compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth through apoptosis induction and anti-angiogenic effects.

- Combination Therapies : Research has explored the efficacy of this compound in combination with established chemotherapeutics like doxorubicin. Preliminary results suggest enhanced efficacy in reducing cancer cell viability when used in tandem, indicating potential for combination therapy approaches.

Q & A

Q. What are the established synthetic routes for 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole, and how can reaction conditions be optimized?

A multistep synthesis is typically employed, starting with glycine and 4-methoxy benzoyl chloride to form 4-methoxyhippuric acid. Subsequent reactions with ethyl chloroformate and N-methylmorpholine in CH₂Cl₂ yield 2-(4-methoxyphenyl)-5-oxazolones. Azlactone intermediates are then generated using toluene and AlCl₃, followed by cyclization with phosphorus oxychloride under reflux. Key optimization steps include controlling reaction time (e.g., 48 hours for cyclization) and stoichiometric ratios to minimize byproducts. Purification via column chromatography or recrystallization is critical for isolating high-purity oxazole derivatives .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly for the oxazole ring, phenylsulfonyl, and pyrrolidinyl groups.

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹).

- X-ray Crystallography : Resolves the 3D structure, confirming substituent orientation and intermolecular interactions. For example, X-ray data for similar oxadiazoles validate bond lengths and angles .

Q. How is preliminary biological activity screened, and what assays are recommended?

Initial screening involves in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines. Antitubercular activity can be tested using Mycobacterium tuberculosis H37Rv strains. Dose-response curves (IC₅₀ values) and selectivity indices (compared to healthy cells) are calculated. Parallel ADME profiling (e.g., solubility, metabolic stability) helps prioritize candidates for further study .

Q. What safety precautions are required when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard information. Key precautions include:

- Use of PPE (gloves, goggles, lab coat).

- Avoidance of inhalation/ingestion; work in a fume hood.

- Proper storage in airtight containers away from light and moisture. Structural analogs (e.g., isoxazoles) may exhibit acute toxicity, necessitating rigorous risk assessment .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenylsulfonyl group) influence bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -SO₂Ph) enhance metabolic stability but may reduce cellular permeability. For example, diaryl oxazoles with 4-methoxyphenyl groups show improved kinase inhibition (e.g., Pim-1, IL-1RAK4) due to enhanced hydrophobic interactions. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor oral bioavailability). Solutions include:

- Prodrug Design : Introducing hydrolyzable groups (e.g., esters) to improve solubility.

- Formulation Optimization : Using nanocarriers or liposomes to enhance delivery.

- Metabolite Identification : LC-MS/MS profiling to detect active/inactive metabolites. For instance, analogs of UA-62784 showed improved plasma half-life (7.5 hours) in murine models .

Q. What mechanistic insights explain the compound’s kinase inhibition profile?

Kinase inhibition (e.g., TrkB, Pim-1) is driven by competitive binding to the ATP pocket. Molecular dynamics simulations highlight hydrogen bonding between the oxazole ring and kinase hinge regions. Mutagenesis studies (e.g., Ala scanning) can validate critical residues. For example, PC-046 blocks S-phase progression via kinase-mediated cell cycle arrest .

Q. How can synthetic yields be improved without compromising purity?

Q. What strategies validate target engagement in cellular models?

- Chemical Proteomics : Employ pull-down assays with biotinylated probes to identify binding partners.

- Thermal Shift Assays : Monitor protein stability changes upon compound treatment.

- CRISPR Knockout Models : Confirm loss of efficacy in cells lacking the target kinase .

Data Analysis and Contradiction Management

Q. How should researchers address variability in biological replicate data?

Q. What computational tools integrate SAR and ADME data for lead optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.